![molecular formula C9H10BrNO B2775262 4-Bromo-1-cyclobutylpyridin-2(1H)-one CAS No. 1934903-75-9](/img/structure/B2775262.png)
4-Bromo-1-cyclobutylpyridin-2(1H)-one
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Description
4-Bromo-1-cyclobutylpyridin-2(1H)-one, also known as 4-bromocyclobutylpyridin-2(1H)-one, is a heterocyclic organic compound that has been widely studied due to its potential applications in the medical and pharmaceutical fields. It is a derivative of pyridine, an aromatic organic compound, and is characterized by its four-membered cyclic structure. 4-Bromo-1-cyclobutylpyridin-2(1H)-one has been found to exhibit a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Synthetic Applications and Material Science One study demonstrates the compound's role in the preparation of novel cyclopropane carbocyclic nucleosides, showcasing a method that involves a C4-C3 ring contraction as a key step. This process is significant for synthesizing nucleoside analogues, which have potential applications in drug development and bioactive molecules (L. Mevellec & F. Huet, 1995).
Another study focuses on the formation of three-dimensional cyanido-bridged networks using 4-Bromopyridine (4-Brpy) in a self-assembled coordination system, resulting in compounds with unique magnetic properties. These findings are relevant for the development of materials with potential applications in magnetic storage and sensing technologies (Takurou Ohno et al., 2016).
Chemical Biology and Catalysis In the realm of chemical biology, the study of a dehydrogenated intermolecular cyclization of a 4-Vinyl-1-methylpyridinyl radical provides insights into novel organic transformations. This research underscores the compound's utility in synthesizing complex organic structures, which could have implications for developing new pharmaceuticals and bioactive compounds (T. Muramatsu, A. Toyota, & Y. Satou, 2009).
Further, a study on the palladium-catalyzed Suzuki cross-coupling reaction highlights the compound's role in forming biaryl structures. This process is crucial for synthesizing various organic molecules, including pharmaceuticals, agrochemicals, and organic materials, demonstrating the compound's versatility in facilitating complex chemical reactions (Cristina Sicre, J. Alonso-Gómez, & M. Cid, 2006).
properties
IUPAC Name |
4-bromo-1-cyclobutylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-5-11(9(12)6-7)8-2-1-3-8/h4-6,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXROMFXCPCLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC(=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclobutylpyridin-2(1H)-one |
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